molecular formula C7H6O3 B12543578 4H-Furo[3,2-c]pyran-2(6H)-one CAS No. 669015-43-4

4H-Furo[3,2-c]pyran-2(6H)-one

Cat. No.: B12543578
CAS No.: 669015-43-4
M. Wt: 138.12 g/mol
InChI Key: LBYHQTLWFRXXKC-UHFFFAOYSA-N
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Description

4H-Furo[3,2-c]pyran-2(6H)-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Furo[3,2-c]pyran-2(6H)-one can be achieved through several methods. One common approach involves the reaction of furan derivatives with suitable reagents under controlled conditions. For example, the reaction of 5-aryl-3-arylmethylidenefuran-2-ones with malononitrile yields 6-amino-2,4-diaryl-4H-furo[2,3-b]pyran-5-carbonitriles . Another method involves the use of titanocene-catalyzed reductive domino reactions starting from trifluoromethyl-substituted alkenes and epoxides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvent-free protocols can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4H-Furo[3,2-c]pyran-2(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For instance, the oxidation of this compound can be achieved using molecular iodine under solvent-free conditions . Reduction reactions may involve the use of hydride sources such as sodium borohydride .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aromatic aldehydes can yield dihydropyrano[2,3-c]pyrazole derivatives .

Scientific Research Applications

4H-Furo[3,2-c]pyran-2(6H)-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable building block for the synthesis of complex molecules. In biology and medicine, derivatives of this compound have shown promising anti-inflammatory, anti-malarial, and anti-cancer activities . Additionally, it is used in the synthesis of natural products and un-natural small molecules with biological potency .

Mechanism of Action

The mechanism of action of 4H-Furo[3,2-c]pyran-2(6H)-one involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that derivatives of this compound can interact with enzymes such as EGFR tyrosine kinase, enoyl-acyl-carrier-protein reductase, and cyclooxygenase-2 inhibitors . These interactions contribute to the compound’s biological activities, including its anti-cancer and anti-inflammatory effects.

Comparison with Similar Compounds

4H-Furo[3,2-c]pyran-2(6H)-one can be compared with other similar compounds, such as 4H-Furo[2,3-b]pyran and 4-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one . While these compounds share structural similarities, this compound is unique in its specific ring fusion and functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

669015-43-4

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

IUPAC Name

4,6-dihydrofuro[3,2-c]pyran-2-one

InChI

InChI=1S/C7H6O3/c8-7-3-5-4-9-2-1-6(5)10-7/h1,3H,2,4H2

InChI Key

LBYHQTLWFRXXKC-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=CC(=O)O2)CO1

Origin of Product

United States

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